molecular formula C12H14O B14875299 (1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanol

(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanol

Cat. No.: B14875299
M. Wt: 174.24 g/mol
InChI Key: YPYWGIYXFSTGMF-UHFFFAOYSA-N
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Description

(1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanol: is a spirocyclic compound characterized by a cyclopropane ring fused to an indene structure with a methanol group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanol typically involves a multi-step process. One common method includes the cyclopropanation of indene derivatives using reagents such as diazomethane or sulfur ylides. The reaction conditions often require the presence of a catalyst, such as rhodium or copper complexes, to facilitate the formation of the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced catalytic systems can be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanol serves as a versatile building block for the construction of complex molecular architectures. Its unique spirocyclic structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology and Medicine: The compound’s structural features make it a potential candidate for drug discovery and development. It can be used as a scaffold for designing biologically active molecules with potential therapeutic applications .

Industry: In the industrial sector, (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanol can be utilized in the production of specialty chemicals and materials. Its unique properties may find applications in the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound’s spirocyclic structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Uniqueness: (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanol is unique due to its combination of a spirocyclic cyclopropane ring and an indene structure with a methanol group.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

spiro[1,3-dihydroindene-2,2'-cyclopropane]-1'-ylmethanol

InChI

InChI=1S/C12H14O/c13-8-11-7-12(11)5-9-3-1-2-4-10(9)6-12/h1-4,11,13H,5-8H2

InChI Key

YPYWGIYXFSTGMF-UHFFFAOYSA-N

Canonical SMILES

C1C(C12CC3=CC=CC=C3C2)CO

Origin of Product

United States

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